3-Amino-1-methyl-5-methylthio-1,2,4-triazole
Overview
Description
Synthesis Analysis
The synthesis of 3-amino-1,2,4-triazoles, including 3-amino-1-methyl-5-methylthio-1,2,4-triazole, often involves the reaction of resin-bound S-methylisothiourea with carboxylic acids, followed by a reaction with hydrazines under mild conditions. This process allows for the regioselective formation of the resin-bound 3-amino-1,2,4-triazoles, eventually leading to the desired product upon cleavage, yielding good purities and yields (Yu, Ostresh, & Houghten, 2003).
Molecular Structure Analysis
The molecular structure of 3-amino-1-methyl-5-methylthio-1,2,4-triazole and its isomers can be elucidated through X-ray crystallography. For example, studies have provided detailed insights into the crystal structures of isomeric pairs of 3-methylthio-5-amino-1,2,4-triazoles, revealing their space groups, bond angles, and orientation, which is crucial for understanding the compound's reactivity and interactions (Kălmăn, Párkányi, & Reiter, 1984).
Chemical Reactions and Properties
The chemical reactivity of 3-amino-1,2,4-triazoles includes a variety of reactions such as with electrophiles, highlighting the nucleophilicity differences between the 3-amino and 5-amino derivatives. These reactions are influenced by the global nucleophilicity, electrophile hardness, and softness, affecting the site of attack and leading to diverse substitution patterns (Chernyshev, Vlasova, Astakhov, Shishkina, & Shishkin, 2015).
Scientific Research Applications
1,2,4-Triazole-containing compounds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . They have usages in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which containing 1,2,4-triazole group are common and well known . They have widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
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Pharmaceutical Chemistry : 1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They have been incorporated into a wide variety of therapeutically important agents available in clinical therapy, such as itraconazole, posaconazole (antifungal), ribavirin (antiviral), rizatriptan (antimigraine), alprazolam (anxiolytic), trazodone (antidepressant), letrozole and anastrozole (antitumoral) .
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Agrochemistry : 1,2,4-triazoles are used in agrochemistry due to their antimicrobial properties .
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Materials Sciences : 1,2,4-triazoles are used in materials sciences due to their unique structure and properties .
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Organic Catalysts : 1,2,4-triazoles are used as organic catalysts .
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Synthesis of Heterocyclic Disperse Azo Dyes : 3-Amino-5-methylthio-1H-1,2,4-triazole was used in the synthesis of heterocyclic disperse azo dyes based on 8-hydroxyquinoline .
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Preservation of Midgut Sample from Honey Bee : 3-Amino-1,2,4-triazole has been used for the preservation of midgut sample from honey bee .
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Synthesis of Privileged Scaffolds : 3-amino-1,2,4-triazole has been used in the synthesis of 1,2,4-triazole-containing scaffolds, which are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
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Electrolyte Additive in Dye Sensitized Solar Cell : 3-Amino-5-methylthio-1H-1,2,4-triazole has been used as an efficient electrolyte additive in dye sensitized solar cell .
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Screening Co-Transformants from Yeast Two-Hybrid Interactions : 3-Amino-1,2,4-triazole has been used as a histidine biosynthesis inhibitor in medium for screening co-transformants from yeast two-hybrid interactions .
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Determination of Tryptophan in Proteins : 3-Amino-1,2,4-triazole has been used for the determination of tryptophan in proteins .
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Antifungal Agents : The 1,2,4-triazole core has been incorporated into a wide variety of therapeutically important agents available in clinical therapy, such as itraconazole, posaconazole, voriconazole (antifungal) .
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Antidepressant Agents : The 1,2,4-triazole core has been incorporated into a wide variety of therapeutically important agents available in clinical therapy, such as trazodone, nefazodone (antidepressant) .
properties
IUPAC Name |
1-methyl-5-methylsulfanyl-1,2,4-triazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4S/c1-8-4(9-2)6-3(5)7-8/h1-2H3,(H2,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBGCSIFUKEXTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)N)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70335078 | |
Record name | 3-Amino-1-methyl-5-methylthio-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70335078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-methyl-5-methylthio-1,2,4-triazole | |
CAS RN |
84827-78-1 | |
Record name | 3-Amino-1-methyl-5-methylthio-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70335078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 84827-78-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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